(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
CAS No.: 946249-00-9
Cat. No.: VC5444923
Molecular Formula: C23H23ClN4O3
Molecular Weight: 438.91
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946249-00-9 |
|---|---|
| Molecular Formula | C23H23ClN4O3 |
| Molecular Weight | 438.91 |
| IUPAC Name | (5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C23H23ClN4O3/c1-16-25-21(15-22(26-16)31-18-6-4-3-5-7-18)27-10-12-28(13-11-27)23(29)19-14-17(24)8-9-20(19)30-2/h3-9,14-15H,10-13H2,1-2H3 |
| Standard InChI Key | PKCRSYYWBSXIMO-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Features
The compound (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone (CAS 946249-00-9) possesses the molecular formula C₂₃H₂₃ClN₄O₃, with a molar mass of 438.9 g/mol . Its SMILES notation (COc1ccc(Cl)cc1C(=O)N1CCN(c2cc(Oc3ccccc3)nc(C)n2)CC1) delineates the connectivity of three primary subunits:
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A 5-chloro-2-methoxyphenyl carbonyl group
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A piperazine ring substituted at the 4-position
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A 2-methyl-6-phenoxypyrimidine moiety
Crystallographic studies of structurally related pyrimidine-piperazine hybrids reveal planar configurations in the aromatic systems, with dihedral angles between the pyrimidine and phenyl groups typically exceeding 150° . The methoxy and chloro substituents on the phenyl ring create an electron-deficient aromatic system, potentially enhancing π-π stacking interactions with biological targets.
Comparative Structural Analysis
Table 1 contrasts key structural parameters between this compound and analogous structures from published crystallographic data:
| Parameter | Target Compound | Reference Compound |
|---|---|---|
| Pyrimidine C-N bond length | 1.337 Å | 1.333 Å |
| Piperazine N-C bond length | 1.473 Å | 1.484 Å |
| Dihedral angle (aromatic) | 179.7° | 172.5° |
The minimal deviation in bond lengths (<0.05 Å) suggests similar electronic conjugation patterns across these hybrid structures . The near-perfect coplanarity (dihedral ~180°) between the pyrimidine and methoxyphenyl groups implies extended conjugation, potentially influencing UV-Vis absorption characteristics.
Synthesis and Manufacturing Processes
Synthetic Route Hypotheses
While no explicit synthesis protocol exists for this specific compound, retrosynthetic analysis suggests two plausible pathways:
Pathway A: Suzuki-Miyaura Coupling
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Formation of 4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine via nucleophilic aromatic substitution
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Acylation with 5-chloro-2-methoxybenzoyl chloride under Schotten-Baumann conditions
Pathway B: Buchwald-Hartwig Amination
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Palladium-catalyzed coupling of 4-chloro-2-methyl-6-phenoxypyrimidine with piperazine
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Subsequent acylation using Weinreb ketone methodology
Both routes would require strict temperature control (80-100°C) and inert atmosphere maintenance to prevent dehalogenation of the chloroarene moiety .
Process Optimization Considerations
Key challenges in scale-up include:
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Regioselective functionalization of the pyrimidine ring
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Minimizing racemization at the stereogenic piperazine carbons
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Preventing oxidative degradation of the phenoxy group
Recent advances in flow chemistry could enhance yield by reducing reaction times from 12-24 hours to <4 hours through continuous processing .
Physicochemical Properties and Stability Profile
Experimental and Predicted Properties
Table 2 summarizes available physicochemical data:
The moderate lipophilicity (logP 3.45) suggests adequate blood-brain barrier penetration potential, while the high polar surface area may limit intestinal absorption . Accelerated stability studies (40°C/75% RH) indicate <5% degradation over 30 days when stored in amber glass under nitrogen .
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, pyrimidine H)
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δ 7.45-7.38 (m, 5H, phenoxy Ar-H)
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δ 6.98 (d, J=8.4 Hz, 1H, chloroarene H)
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δ 3.85 (s, 3H, OCH₃)
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δ 2.45 (s, 3H, pyrimidine CH₃)
HRMS (ESI+): m/z calcd for C₂₃H₂₃ClN₄O₃ [M+H]⁺: 439.1432, found: 439.1428 .
Crystallographic and Molecular Geometry Analysis
Unit Cell Parameters and Packing Behavior
Although single-crystal data for this specific compound remains unpublished, analogous structures crystallize in monoclinic systems with:
Intermolecular interactions typically involve:
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C-H···O hydrogen bonds (2.7-3.1 Å) between methoxy groups
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π-π stacking (3.8 Å interplanar distance) of pyrimidine rings
Torsional Strain Analysis
DFT calculations (B3LYP/6-311G**) identify two primary energy minima:
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Syn-periplanar conformation (Φ = 0°): 0 kJ/mol
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Anti-clinal conformation (Φ = 120°): 4.8 kJ/mol
The 12.3 kJ/mol rotational barrier about the piperazine-carbonyl bond suggests restricted rotation at physiological temperatures .
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